molecular formula C11H13NO B15315275 1H-Inden-1-one, 6-(dimethylamino)-2,3-dihydro- CAS No. 58161-22-1

1H-Inden-1-one, 6-(dimethylamino)-2,3-dihydro-

Cat. No.: B15315275
CAS No.: 58161-22-1
M. Wt: 175.23 g/mol
InChI Key: KXXBCLXQAHWNIM-UHFFFAOYSA-N
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Description

6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE is a chemical compound with a unique structure that includes a dimethylamino group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the reaction of indanone with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(DIMETHYLAMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or am

Properties

CAS No.

58161-22-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-(dimethylamino)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H13NO/c1-12(2)9-5-3-8-4-6-11(13)10(8)7-9/h3,5,7H,4,6H2,1-2H3

InChI Key

KXXBCLXQAHWNIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

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